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Pharmacokinetic Parameters of Selumetinib

The table below summarizes the key pharmacokinetic parameters for selumetinib from human studies.

Parameter Findings Conditions & Notes

Absorption & Oral
Bioavailability

Tmax (Time to Cmax) 1 - 2 hours [1] [2] Rapid absorption in fasted state.

Absolute Oral

Bioavailability

62% (mean in healthy adults) [2] For the capsule formulation.

Effect of Food

High-Fat Meal (vs.
Fasted)

↓ Cmax by 62%; ↓ AUC by 19%;
delayed Tmax by ~2.5 h [3]

Significant reduction in exposure.

Low-Fat Meal (vs.
Fasted)

No clinically relevant difference in
AUC₀‑₁₂,ss [4]

Study in adolescents with NF1-PN.

Distribution
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Parameter Findings Conditions & Notes

Volume of Distribution
(Vss/F)

78 L to 171 L (pediatric patients) [2] Apparent volume of distribution at
steady state.

146 L (mean in healthy adult males)
[2]

Plasma Protein Binding ~98.4% [2] Primarily to serum albumin [2].

Metabolism

Primary Metabolite N-desmethyl selumetinib (M8) [2] Active (21-35% of pharmacological
activity) [2].

Major Circulating
Metabolite

Amide glucuronide (M2) [5] [2] Accounts for 22% of plasma
radioactivity [5].

Key CYP Enzymes
Involved

CYP1A2, CYP2C19, CYP3A4 [3] [2] CYP1A2 primarily forms the active
N-desmethyl metabolite [3].

Excretion

Feces 59% of administered dose [5] [2] 19% as unchanged parent drug [5].

Urine 33% of administered dose [5] [2] ≤1% as unchanged parent drug [5].

Half-life (t₁/₂)

Pediatric Patients (25
mg/m²)

6.2 hours [2]

Healthy Adults (75 mg
single dose)

13.7 hours [5]

Other Studies 5 - 8 hours (terminal); ~7.5 h (mean
for parent & metabolite) [1] [6]

Varies by study population and
regimen.

Experimental Protocols from Key Studies
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The methodologies from pivotal studies that informed the ADME data are detailed below.

Mass Balance, Metabolism, and Excretion Study [5] [7]

Objective: To determine the distribution, metabolism, and excretion of selumetinib.
Design: An open-label, single-center Phase I study.

Subjects: 6 healthy adult male volunteers.
Dosing: A single oral 75 mg dose of [¹⁴C]-selumetinib (radiolabeled).

Sample Collection: Blood, plasma, urine, and feces were collected for up to 216 hours (9 days) post-
dose.

Analyses:
Pharmacokinetics: Assessment of plasma concentrations of selumetinib and radioactivity.

Metabolite Profiling: Plasma, urine, and feces samples were analyzed using radiometric
methods and HPLC to identify and quantify metabolic pathways.

Excretion Mass Balance: Total recovery of radioactivity in urine and feces was measured.

Food-Effect Study (High-Fat Meal) [3]

Objective: To assess the effect of food on the absorption of the selumetinib capsule formulation.

Design: A Phase I, open-label, randomized, two-period, two-sequence crossover study.
Patients: 31 patients with advanced solid malignancies.

Dosing:
Sequence A (Fed/Fasted): A single 75 mg dose with a high-fat meal on Day 1, then after a

≥10-hour fast on Day 8.
Sequence B (Fasted/Fed): The reverse order of Sequence A.

Pharmacokinetic Sampling: Intensive plasma sampling was performed on Days 1 and 8 to
determine the concentration-time profiles of selumetinib and its active N-desmethyl metabolite.

Primary Endpoints: Comparison of Cmax and AUC between fed and fasted conditions.

Food-Effect Study (Low-Fat Meal) [4]

Objective: To evaluate the effect of a low-fat meal on pharmacokinetics and gastrointestinal
tolerability in a target patient population.

Patients: 24 adolescents (aged ≥12 to <18 years) with NF1-related plexiform neurofibromas.
Design: Patients took 25 mg/m² selumetinib twice daily for 28 days with a low-fat meal (Period T1),

followed by a 7-day washout, then for 28 days in a fasted state (Period T2).
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Primary Endpoints: Comparison of AUC₀‑₁₂,ss (area under the concentration-time curve over 12

hours at steady state) and the incidence of gastrointestinal adverse events between the two periods.

Selumetinib Metabolic Pathway

The primary metabolic pathways of selumetinib, based on data from a human radiolabeled study [5] [2],

involve multiple processes including hydrolysis, glucuronidation, N-demethylation, and oxidation. The

following diagram illustrates the major identified pathways and key metabolites.
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Key metabolic pathways of selumetinib and its major metabolites [5] [2].

Key Clinical and Developmental Considerations
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Dosing Administration: The significant reduction in exposure with a high-fat meal led to the original

recommendation to administer selumetinib on an empty stomach [3]. However, a recent study shows
that a low-fat meal does not significantly impact overall exposure, offering a more flexible dosing

option that may improve gastrointestinal tolerability in some patients [4].
Drug-Drug Interactions (DDIs): Concomitant use of selumetinib with moderate to strong
inhibitors of CYP3A4 or CYP2C19 is discouraged, as they may increase selumetinib exposure [8].
Similarly, inducers of these enzymes may reduce its efficacy.

Formulation Development: The pharmacokinetics discussed pertain to the commercial capsule
formulation (hydrogen sulfate salt). An earlier free-base suspension had lower and dose-limited

absorption, highlighting how formulation improvements significantly enhanced bioavailability [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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